molecular formula C22H21FN6O4S2 B2756761 N-(2-fluorophenyl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 873001-75-3

N-(2-fluorophenyl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2756761
CAS RN: 873001-75-3
M. Wt: 516.57
InChI Key: IAVHZSMRGGYPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21FN6O4S2 and its molecular weight is 516.57. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The modification and synthesis of related triazolopyridine and triazolopyridazin derivatives have shown remarkable anticancer effects. For instance, derivatives of triazolopyridine have been synthesized, displaying potent antiproliferative activities against human cancer cell lines, suggesting their potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015). These findings indicate the chemical's role in the development of new cancer therapies.

Herbicidal Activity

Compounds with structural similarities have been found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates, highlighting their potential in agricultural applications for weed control (M. Moran, 2003). This suggests the possible use of such compounds in the development of new herbicides.

Antimicrobial and Antiviral Activities

Sulfonamide derivatives, including those structurally related to the compound , have been investigated for their antimalarial activities and potential against COVID-19, demonstrating significant in vitro activity and favorable ADMET properties (Asmaa M. Fahim & Eman H. I. Ismael, 2021). These studies underscore the potential of such compounds in antimicrobial and antiviral research.

Enzyme Inhibition

Related compounds have been synthesized and evaluated for their enzyme inhibitory activities, including against phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR), suggesting their utility in exploring new treatments for diseases with underlying enzymatic dysregulation (Markian M Stec et al., 2011).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O4S2/c1-33-15-6-8-16(9-7-15)35(31,32)24-13-12-20-27-26-19-10-11-22(28-29(19)20)34-14-21(30)25-18-5-3-2-4-17(18)23/h2-11,24H,12-14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVHZSMRGGYPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.